molecular formula C7H10N4O2S B13382095 6-amino-2-(isopropylsulfanyl)-5-nitrosopyrimidin-4(3H)-one

6-amino-2-(isopropylsulfanyl)-5-nitrosopyrimidin-4(3H)-one

Cat. No.: B13382095
M. Wt: 214.25 g/mol
InChI Key: AWFFBWFXGUFVSM-UHFFFAOYSA-N
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Description

6-amino-2-(isopropylsulfanyl)-5-nitrosopyrimidin-4(3H)-one is a synthetic organic compound belonging to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-2-(isopropylsulfanyl)-5-nitrosopyrimidin-4(3H)-one typically involves multi-step organic reactions. One common method starts with the preparation of the pyrimidine core, followed by the introduction of the amino, isopropylsulfanyl, and nitroso groups. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process would be optimized for cost-effectiveness, safety, and environmental considerations. Key steps would include the purification of intermediates and the final product using techniques such as crystallization, distillation, and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-amino-2-(isopropylsulfanyl)-5-nitrosopyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the nitroso group to an amino group.

    Substitution: The amino and isopropylsulfanyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amino derivatives. Substitution reactions can lead to a wide range of functionalized pyrimidines.

Scientific Research Applications

6-amino-2-(isopropylsulfanyl)-5-nitrosopyrimidin-4(3H)-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound’s biological activity is studied for potential therapeutic applications, such as antimicrobial and anticancer agents.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 6-amino-2-(isopropylsulfanyl)-5-nitrosopyrimidin-4(3H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, and interference with nucleic acid synthesis.

Comparison with Similar Compounds

Similar Compounds

    6-amino-5-carboxamidouracil: Another pyrimidine derivative with different functional groups.

    6-amino-2-naphthalenesulfonic acid: A compound with similar amino functionality but different core structure.

    6-aminopenicillanic acid: A penicillin derivative with an amino group.

Uniqueness

6-amino-2-(isopropylsulfanyl)-5-nitrosopyrimidin-4(3H)-one is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. Its isopropylsulfanyl and nitroso groups distinguish it from other pyrimidine derivatives, providing unique properties for research and industrial applications.

Biological Activity

6-Amino-2-(isopropylsulfanyl)-5-nitrosopyrimidin-4(3H)-one, commonly referred to as a pyrimidine derivative, has garnered attention in pharmacological research due to its potential biological activities. This compound, with a molecular formula of C7H10N4O2SC_7H_{10}N_4O_2S and a CAS number of 77051-36-6, exhibits various pharmacological properties that merit detailed examination.

The compound's structural characteristics contribute to its biological activity. The presence of an amino group and a nitroso group on the pyrimidine ring is significant for its interaction with biological targets. The following table summarizes its chemical properties:

PropertyValue
Molecular FormulaC7H10N4O2S
Molar Mass214.24 g/mol
CAS Number77051-36-6
Structural FormulaStructural Formula

Research indicates that the biological activity of this compound may involve multiple mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been observed to inhibit key enzymes involved in nucleotide metabolism, particularly those associated with folate pathways.
  • Induction of Apoptosis : Studies suggest that this compound can induce apoptosis in cancer cell lines by disrupting cellular energy metabolism, leading to ATP depletion.
  • Antiproliferative Effects : It has shown significant antiproliferative activity against various tumor cell lines, indicating potential as an anticancer agent.

Biological Activity Studies

Several studies have investigated the biological effects of this compound:

  • Antitumor Activity : In vitro studies demonstrated that this compound exhibits potent activity against human cancer cell lines, including KB and CHO cells. The mechanism involves targeting folate receptors and disrupting nucleotide synthesis pathways, leading to S-phase arrest and apoptosis .
  • Metabolic Pathway Interference : The compound's interaction with enzymes such as GARFTase and AICARFTase has been confirmed through metabolic assays, showcasing its dual inhibitory effects that contribute to its antiproliferative properties .

Case Studies

  • Case Study on Anticancer Properties :
    • Objective : To evaluate the antiproliferative effects on human tumor cells.
    • Methodology : Treatment of KB cells with varying concentrations of the compound followed by assessment of cell viability using MTT assays.
    • Findings : Significant reduction in cell viability was noted at higher concentrations, with IC50 values indicating strong potency.
  • Case Study on Enzyme Inhibition :
    • Objective : To determine the inhibitory effects on GARFTase and AICARFTase.
    • Methodology : Enzyme activity assays conducted in the presence of the compound.
    • Findings : The results confirmed that the compound effectively inhibits both enzymes, leading to decreased nucleotide synthesis and subsequent cell death.

Properties

Molecular Formula

C7H10N4O2S

Molecular Weight

214.25 g/mol

IUPAC Name

4-amino-5-nitroso-2-propan-2-ylsulfanyl-1H-pyrimidin-6-one

InChI

InChI=1S/C7H10N4O2S/c1-3(2)14-7-9-5(8)4(11-13)6(12)10-7/h3H,1-2H3,(H3,8,9,10,12)

InChI Key

AWFFBWFXGUFVSM-UHFFFAOYSA-N

Canonical SMILES

CC(C)SC1=NC(=C(C(=O)N1)N=O)N

Origin of Product

United States

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